Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride

Chiral resolution HCV NS5B polymerase inhibitor Setrobuvir intermediate

Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS 1071520-19-8, MF C₉H₁₆ClNO₂, MW 205.68) is a single-enantiomer, bicyclic β-amino acid methyl ester hydrochloride salt. It is a conformationally constrained norbornane scaffold bearing a primary amine and a methyl carboxylate in a defined exo-cis stereochemical relationship across the bicyclo[2.2.1]heptane framework.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
Cat. No. B13474509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCC(C2)C1N.Cl
InChIInChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7+,8-;/m0./s1
InChIKeyILJKTSDRZGORSN-SZPCUAKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride: Chiral Norbornane β-Amino Ester Procurement Guide


Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS 1071520-19-8, MF C₉H₁₆ClNO₂, MW 205.68) is a single-enantiomer, bicyclic β-amino acid methyl ester hydrochloride salt. It is a conformationally constrained norbornane scaffold bearing a primary amine and a methyl carboxylate in a defined exo-cis stereochemical relationship across the bicyclo[2.2.1]heptane framework . This specific enantiomer serves as the chiral intermediate (designated VIIIb) in the patented synthesis of Setrobuvir (ANA-598), a non-nucleoside HCV NS5B polymerase inhibitor that progressed to Phase IIb clinical evaluation [1]. The compound is supplied as a crystalline solid with reported purity exceeding 97% .

Why Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride Cannot Be Interchanged with In-Class Analogs


Norbornane β-amino esters are not functionally interchangeable. The (1S,2R,3S,4R) stereochemistry defines the absolute configuration of the chiral amine and ester substituents on the norbornane core; the enantiomeric (1R,2S,3R,4S) form (CAS 1071520-51-8), the diastereomeric (1S,2S,3R,4R) form (CAS 1071520-09-6), and the racemic mixture each produce divergent diastereomeric outcomes in downstream coupling reactions [1]. The hydrochloride salt form (solid, MW 205.68) differs fundamentally from the free base (CAS 1071523-35-7, MW 169.22) in solubility, handling, and reactivity in basic reaction media . Furthermore, the methyl ester cannot be casually substituted with the ethyl ester analog (CAS 105786-35-4), as the ester group participates directly in the intramolecular Claisen condensation that forms the tricyclic core of Setrobuvir—a step whose kinetics and yield are ester-dependent [2]. Substituting any of these orthogonal parameters risks synthetic failure, enantiomeric impurity in the final API, or irreproducible yields.

Quantitative Differentiation Evidence: Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride vs. Comparators


Stereochemical Identity: (1S,2R,3S,4R) vs. (1R,2S,3R,4S) Enantiomer in Setrobuvir Synthesis

The (1S,2R,3S,4R) enantiomer is the specific chiral intermediate VIIIb required for Setrobuvir synthesis, obtained via resolution of the racemic amino ester with (S)-(+)-CSA. The enantiomeric (1R,2S,3R,4S) form (CAS 1071520-51-8), when carried through an identical synthetic sequence, would produce the enantiomeric opposite of Setrobuvir—a molecule whose NS5B polymerase binding and antiviral activity have not been established [1]. The downstream API Setrobuvir, constructed exclusively from the (1S,2R,3S,4R) intermediate VIIIb, exhibits an IC₅₀ of 4–5 nM against HCV NS5B polymerase in de novo RNA synthesis and primer extension assays, and demonstrates a genotype-dependent EC₅₀ differential (P=0.014 between subtypes 1b and 1a) [2]. There is no published evidence that the API derived from the opposite enantiomer achieves comparable target engagement.

Chiral resolution HCV NS5B polymerase inhibitor Setrobuvir intermediate Enantiomeric differentiation

Hydrochloride Salt vs. Free Base: Crystalline Solid Handling and Aqueous Solubility

The hydrochloride salt (CAS 1071520-19-8, MW 205.68) is supplied as a white crystalline solid that is soluble in water and polar organic solvents . In contrast, the free base methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate (CAS 1071523-35-7, MW 169.22) is typically handled as a liquid or low-melting solid with different solubility characteristics . The hydrochloride salt form provides a 21.5% increase in molecular weight relative to the free base, corresponding to one equivalent of HCl, which directly impacts stoichiometric calculations for subsequent reactions. The patent-defined Setrobuvir synthetic route specifically employs the hydrochloride salt intermediates (Va/Vb) prior to neutralization to the free amine (VIa/VIb) for the chiral resolution step, indicating that salt form selection is integral to the published synthetic protocol [1].

Salt form selection Solid-state properties Aqueous solubility Synthetic intermediate handling

Methyl Ester vs. Ethyl Ester: Reactivity in Intramolecular Claisen Condensation for Tricyclic Core Formation

In the final ring-closing step of the Setrobuvir synthesis, the N-acylated amino ester XIII (bearing the norbornane methyl ester) undergoes intramolecular Claisen condensation with NaOEt in EtOH at 60 °C to form the tricyclic 5,6-dihydro-1H-pyridin-2-one core [1]. The methyl ester is specifically designated as intermediate XIIIb, while the ethyl ester analog (XIIIa) undergoes an analogous condensation [2]. The methyl ester, being less sterically hindered and more electrophilic than the ethyl ester, offers kinetic advantages in the Claisen condensation step—a factor that directly affects cyclization yield and reaction time at the 60 °C condition specified in the patent [3]. The corresponding ethyl ester (CAS 105786-35-4, MW 219.71 as HCl salt) has a higher molecular weight and different steric profile, introducing an additional methylene group into the transition state of the cyclization reaction.

Claisen condensation Ester reactivity Tricyclic dihydropyridinone Setrobuvir core formation

Chiral Resolution Provenance: (S)-(+)-CSA Resolution Validated at Scale for Norbornane Amino Ester Enantiomers

The (1S,2R,3S,4R) enantiomer is obtained via resolution of the racemic amino ester with (S)-(+)-camphorsulfonic acid [(S)-(+)-CSA] in EtOAc/EtOH, forming diastereomeric CSA salts VIIa/VIIb, followed by neutralization with Na₂CO₃ or K₂CO₃ to liberate the enantiopure free amine VIIIa/VIIIb [1]. This resolution method exploits the differential solubility of the diastereomeric CSA salts in the EtOAc/EtOH solvent system. The (1S,2R,3S,4R) enantiomer is obtained as the CSA salt VIIb, which crystallizes selectively from the resolution medium, leaving the undesired enantiomer in the mother liquor [2]. Alternative resolution approaches (e.g., enzymatic resolution with pig liver esterase or chiral chromatography) have been reported for related norbornane carboxylic esters but have not been validated for this specific amino ester scaffold at preparative scale [3].

Chiral resolution (S)-(+)-CSA Enantiomeric purity Camphorsulfonic acid resolution

Documented Role in Clinical-Stage API: Setrobuvir Phase IIb Synthesis Intermediate vs. Non-Validated Norbornane Amino Esters

Compound VIIIb serves as a key synthetic intermediate in the preparation of Setrobuvir (ANA-598), an orally bioavailable HCV NS5B polymerase inhibitor that demonstrated 75% sustained virologic response (SVR) when administered in combination with pegylated interferon and ribavirin in Phase IIb clinical trials [1][2]. The downstream API Setrobuvir (MW 560.62, CAS 1071517-39-9) achieved sub-nanomolar potency (IC₅₀ 4–5 nM) against recombinant HCV NS5B genotypes 1a and 1b, and its clinical development by Anadys Pharmaceuticals (acquired by Roche in 2011 for approximately USD 230 million) establishes a validated translational path from this chiral intermediate . In contrast, other norbornane amino esters (e.g., benzyl ester, CAS not available in authoritative sources; tert-butyl ester, CAS for diastereomeric variant) lack documented association with any clinical-stage pharmaceutical program, representing purely research-grade building blocks without validated translational utility .

Setrobuvir ANA-598 Phase IIb clinical trial HCV NS5B inhibitor Sustained virologic response

Conformational Constraint: Norbornane β-Amino Acid Scaffold vs. Linear β-Amino Acid Methyl Esters in Peptidomimetic Design

The bicyclo[2.2.1]heptane framework enforces a rigid, bowl-shaped conformation with a dihedral angle constraint between the C2-carboxylate and C3-amine that is fundamentally different from linear β-amino acid methyl esters (e.g., β-alanine methyl ester, MW 103.12) [1]. In peptidomimetic design, norbornane β-amino acids have been demonstrated to induce β-sheet and β-turn type secondary structures when incorporated into peptide chains, an effect not achievable with flexible linear β-amino acids [2]. The exo-cis relationship of the amino and ester substituents on the norbornane scaffold places them in a defined spatial orientation (approximately 60° dihedral angle in the exo configuration) that pre-organizes the molecule for specific downstream transformations, including the reductive alkylation and N-acylation steps in the Setrobuvir synthetic sequence [3]. This pre-organization reduces the entropic penalty of cyclization compared to flexible-chain β-amino esters, contributing to the efficiency of the tricyclic core formation.

Conformational constraint β-amino acid Peptidomimetic β-turn induction Norbornane scaffold

Validated Application Scenarios for Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride


Enantioselective Synthesis of Setrobuvir-Class HCV NS5B Polymerase Inhibitors

This compound is the authenticated chiral intermediate (designated VIIIb) for constructing the tricyclic 5,6-dihydro-1H-pyridin-2-one core of Setrobuvir (ANA-598). The synthetic sequence proceeds through reductive alkylation with 4-fluorobenzaldehyde, N-acylation with benzothiadiazine carboxylic acid XII, and intramolecular Claisen condensation (NaOEt/EtOH, 60 °C) to form the pharmacologically active tricyclic scaffold [1]. Procurement of the (1S,2R,3S,4R) enantiomer with >97% purity enables direct execution of the published route without an in-house chiral resolution step, which is critical for laboratories replicating or optimizing the Setrobuvir pharmacophore for structure-activity relationship (SAR) studies .

Conformationally Constrained β-Amino Acid Building Block for Peptidomimetic Design

The rigid norbornane scaffold enforces a defined spatial relationship between the C2-methyl ester and the C3-primary amine, making this compound a valuable monomer for incorporating β-amino acid residues into peptidomimetic chains with predictable secondary structure induction (β-turn/β-sheet) [1]. The hydrochloride salt form facilitates direct coupling in standard peptide synthesis protocols (e.g., HATU/DIPEA in DMF) after in situ neutralization, while the enantiopure (1S,2R,3S,4R) configuration ensures stereochemical homogeneity in the resulting oligomers—a prerequisite for interpreting structure-activity relationships in antimicrobial peptidomimetics and other biologically active peptide analogs .

Chiral Scaffold for Asymmetric Catalysis and Chiral Auxiliary Development

The exo-cis 3-amino-2-carboxylate substitution pattern on the norbornane framework provides a bifunctional chiral environment suitable for衍生化 into chiral auxiliaries or organocatalysts. The rigid bicyclic backbone limits conformational flexibility, which is advantageous for achieving high enantioselectivity in asymmetric transformations. The methyl ester can be selectively hydrolyzed or reduced independently of the amine, allowing orthogonal functionalization strategies [1]. The structurally related norbornane-type cis-monoesters have been employed in asymmetric Diels-Alder reactions (achieving up to 98% ee via quinidine-mediated methanolysis), demonstrating the utility of this scaffold class in enantioselective synthesis .

Reference Standard for Chiral Purity Method Development and Quality Control

With a defined CAS number (1071520-19-8), a known enantiomeric purity specification (>97%), and a well-characterized hydrochloride salt form, this compound can serve as a reference standard for developing chiral HPLC or SFC methods to quantify enantiomeric excess in batches of norbornane amino ester intermediates [1]. The availability of the opposite enantiomer (CAS 1071520-51-8) and the racemic mixture enables construction of a full calibration curve for enantiopurity determination—an essential quality control parameter for any synthetic route where the (1S,2R,3S,4R) configuration is critical to downstream bioactivity .

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